8-[(Dihydroxybismuthino)oxy]quinoline
Description
Historical Development of 8-Hydroxyquinoline (B1678124) Ligands in Coordination Chemistry
8-Hydroxyquinoline, also known as oxine, was first isolated in 1880 by Hugo Weidel and his student Albert Cobenzl. wikipedia.org Its structure was correctly identified a few years later by Zdenko Hans Skraup. wikipedia.org The discovery in the 1920s that 8-hydroxyquinoline forms insoluble chelate complexes with a wide variety of metal ions marked its entry into the field of coordination chemistry. wikipedia.org
As a monoprotic, bidentate chelating agent, 8-hydroxyquinoline binds to metal ions through its phenolic oxygen and heterocyclic nitrogen atoms. rroij.comnih.gov This ability to form stable, often colorful and insoluble, complexes made it an invaluable tool in analytical chemistry for the gravimetric analysis and selective extraction of metal ions. wisdomlib.orgscispace.com Of the seven isomers of monohydroxyquinoline, only the 8-hydroxy isomer possesses this potent chelating capability, a property that underpins most of its biological activities and chemical applications. nih.govdovepress.com The interest in 8-hydroxyquinoline and its derivatives has grown substantially in recent decades, expanding from analytical chemistry to materials science and medicinal chemistry, where its derivatives are explored as anticancer, antimicrobial, and neuroprotective agents. scispace.comresearchgate.netnih.govimist.ma
Significance of Bismuth in Contemporary Inorganic and Organometallic Chemistry
Bismuth (Bi), with atomic number 83, is a post-transition metal that has garnered significant recent interest due to a unique combination of properties. wikipedia.org Historically used in pharmaceuticals like bismuth subsalicylate (the active ingredient in Pepto-Bismol), its applications have expanded dramatically. wikipedia.orgrsc.org Despite being a heavy metal, bismuth and many of its compounds are characterized by remarkably low toxicity, leading to its designation as a "green element". nih.govnih.gov This has made it an attractive, environmentally benign substitute for lead in various applications, including alloys and solders. wikipedia.orgnih.gov
In modern inorganic and organometallic chemistry, bismuth's significance is multifaceted:
Unique Electronic and Structural Properties: As one of the heaviest stable elements, bismuth exhibits strong relativistic effects, including significant spin-orbit coupling and a stereochemically active 6s² lone pair. acs.org These features allow it to adopt a wide range of coordination numbers and bonding modes, leading to novel molecular structures. acs.org
Catalysis: Bismuth compounds serve as versatile catalysts in organic synthesis for transformations such as polymerizations and C-N/C-C bond formation. wikipedia.orgnih.gov Their low cost and toxicity make them a sustainable alternative to catalysts based on precious or toxic metals. nih.govdntb.gov.ua
Materials Science: The distinct properties of bismuth make it a key component in advanced materials. hawaii.edu Organobismuth compounds are explored for creating polymers with high refractive indices, while bismuth-based materials are crucial for thermoelectrics and could potentially replace lead in next-generation perovskite solar cells. acs.orghawaii.eduephg.limited
The growing appreciation for these attributes has spurred a renaissance in bismuth chemistry, positioning it as a key element for developing sustainable and high-performance materials and catalysts. acs.orgephg.limited
Rationale for Investigating Bismuth(III) Complexes with 8-Hydroxyquinoline Derivatives
The investigation of complexes formed between bismuth(III) and 8-hydroxyquinoline (8-HQ) derivatives is driven by a compelling synergy between the two components. Both bismuth and 8-HQ possess well-documented biological activities, and their combination in a single molecule offers the potential for enhanced or novel therapeutic properties.
8-HQ and its derivatives are known to exhibit a wide spectrum of biological effects, including antimicrobial, antifungal, anticancer, and anti-neurodegenerative activities. researchgate.netimist.maresearchgate.netelsevierpure.com These activities are often linked to their ability to chelate metal ions that are essential for the function of certain enzymes. nih.gov Bismuth compounds have a long history of medicinal use, particularly for their antimicrobial properties against pathogens like Helicobacter pylori. nih.govresearchgate.net
Therefore, the primary rationale for studying these complexes is based on the following points:
Enhanced Antimicrobial Activity: The antibacterial properties of 8-hydroxyquinolines can be significantly enhanced through complexation with bismuth(III). nih.gov This is particularly relevant in the search for new agents to combat multidrug-resistant bacteria.
Multifunctional Drug Design: The synthetic versatility of the 8-HQ scaffold allows for the creation of numerous derivatives. researchgate.net Combining these tailored ligands with the therapeutic properties of bismuth can lead to multifunctional drug candidates that target diseases through novel mechanisms of action. researchgate.netresearchgate.net
Development of Novel Materials: Beyond medicine, the coordination of 8-HQ to metal centers can produce unique photophysical properties. acs.orgnih.gov Bismuth(III) complexes with 8-HQ derivatives have been investigated for their luminescence, which could be applied in sensors or emitting devices. acs.orgresearchgate.net
The combination of a biologically active and versatile chelator with a medicinally proven, low-toxicity heavy metal provides a powerful strategy for discovering new compounds for therapeutic and material applications. nih.govresearchgate.net
Overview of Research on 8-[(Dihydroxybismuthino)oxy]quinoline and Related Structures
While detailed research focusing specifically on the simple structure of this compound is limited in publicly available literature, extensive studies have been conducted on related, more complex bismuth(III) coordination compounds with 8-hydroxyquinolate ligands. The most commonly synthesized and characterized structures are homoleptic tris(8-hydroxyquinolinate)bismuth(III) complexes, often formed by reacting a bismuth(III) salt with the 8-hydroxyquinoline ligand in a 1:3 molar ratio. acs.orgnih.gov
Key research findings on these related structures reveal important structural and photophysical characteristics:
Dimerization: A common feature of bismuth(III) tris(8-hydroxyquinolinate) complexes is their tendency to form dimers in the solid state and in solution. nih.govnih.gov In these dimeric structures, two bismuth centers are typically bridged by the oxygen atoms of two quinolate ligands, forming a central Bi₂O₂ core. nih.govacs.org However, the introduction of sterically bulky substituents on the 8-hydroxyquinoline ligand can prevent this dimerization, resulting in a monomeric complex. nih.gov
Photophysical Properties: These complexes are often luminescent. acs.orgnih.gov Their absorption and emission properties are attributed to electronic transitions between the highest occupied molecular orbital (HOMO), which is localized on the phenoxide ring of the quinolate ligand, and the lowest unoccupied molecular orbital (LUMO), localized on the pyridyl ring. acs.orgnih.gov A monomer-dimer equilibrium is often observed in solution, which affects the photophysical properties; monomers tend to have larger HOMO-LUMO gaps compared to their corresponding dimers. acs.orgnih.gov
Antibacterial Activity: Studies on a series of bismuth(III) tris(8-hydroxyquinolinate) complexes have demonstrated significant antibacterial activity, particularly against multidrug-resistant strains. nih.gov The activity and selectivity of these complexes can be tuned by modifying the substituents on the 8-hydroxyquinoline ring. nih.gov
The following tables summarize key data from research on related bismuth(III) 8-hydroxyquinolinate complexes.
Table 1: Calculated HOMO-LUMO Gaps for Bismuth(III) 8-Hydroxyquinolate Complexes
| Complex Form | HOMO-LUMO Gap (eV) |
|---|---|
| Monomer | 2.156 |
| Dimer (Form 1) | 1.772 |
| Dimer (Form 2) | 1.915 |
Data sourced from density functional theory (DFT) calculations. acs.orgnih.gov
Table 2: Selected Minimum Inhibitory Concentration (MIC) Values for Bismuth(III) Tris(8-hydroxyquinolinate) Complexes
| Complex | Target Bacteria | MIC (μM) |
|---|---|---|
| [Bi(Q'Cl)₃] | Vancomycin-resistant E. faecalis | 0.78 - 3.13 |
| [Bi(QI₂)₃] | S. aureus | 0.78 - 3.13 |
| [Bi(QCl₂)₃] | Multi-drug resistant A. baumannii | 0.39 - 1.56 |
| [Bi(QBr₂)₃] | Multi-drug resistant A. baumannii | 0.39 - 1.56 |
Data shows the range of effective concentrations against Gram-positive and Gram-negative bacteria. nih.gov
These findings on related structures provide a foundational understanding of the coordination chemistry, structural motifs, and potential applications of complexes in the bismuth-8-hydroxyquinoline family.
Properties
CAS No. |
42324-04-9 |
|---|---|
Molecular Formula |
C9H10BiNO3 |
Molecular Weight |
389.16 g/mol |
InChI |
InChI=1S/C9H7NO.Bi.2H2O/c11-8-5-1-3-7-4-2-6-10-9(7)8;;;/h1-6,11H;;2*1H2/q;+1;;/p-1 |
InChI Key |
USJULHZFGFGGBZ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC2=C(C(=C1)O[Bi])N=CC=C2.O.O |
Origin of Product |
United States |
Advanced Structural Elucidation and Spectroscopic Characterization of Bismuth 8 Hydroxyquinoline Compounds
Principles of X-ray Diffraction Analysis in Determining Solid-State Architectures
X-ray diffraction (XRD) is the cornerstone technique for the unambiguous determination of the three-dimensional atomic arrangement within a crystalline solid. By analyzing the diffraction pattern produced when X-rays interact with the electron clouds of atoms in a crystal lattice, one can deduce the precise location of each atom, defining the molecule's connectivity, bond lengths, and bond angles.
Single-Crystal X-ray Diffraction for Precise Molecular Geometry
Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating the precise molecular structure of a compound. This technique requires a well-ordered single crystal, which, when irradiated with a monochromatic X-ray beam, produces a unique diffraction pattern. Analysis of this pattern provides a detailed three-dimensional map of electron density, from which the atomic positions can be determined with exceptional precision.
For bismuth(III) complexes with 8-hydroxyquinolate, SCXRD studies have revealed fascinating structural diversity. acs.orgnih.gov Depending on the steric bulk of substituents on the quinoline (B57606) ring, both monomeric and dimeric structures can be formed. acs.orgnih.gov In a typical monomeric complex, such as tris(8-hydroxyquinolato)bismuth(III), the central bismuth atom is coordinated by three 8-hydroxyquinolate ligands. acs.orgnih.gov However, in the absence of significant steric hindrance, these monomeric units can dimerize. acs.orgnih.gov In such dimeric structures, two bismuth centers are typically bridged by the oxygen atoms of two of the quinolate ligands, resulting in a more complex architecture. acs.orgnih.gov The ligand itself, 8-hydroxyquinoline (B1678124), has been shown by SCXRD to be a planar molecule that forms hydrogen-bonded dimers in the solid state. nih.gov
| Parameter | Value |
|---|---|
| Chemical Formula | Bi₂(C₉H₆NO)₆ |
| Crystal System | Triclinic |
| Space Group | P-1 |
| Coordination Geometry | Distorted Octahedral (per Bi atom) |
| Key Bond Length (Bi-O) | ~2.2 - 2.6 Å |
| Key Bond Length (Bi-N) | ~2.5 - 2.7 Å |
Vibrational Spectroscopy for Ligand-Metal Coordination Analysis
Vibrational spectroscopy, which includes Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is a powerful non-destructive technique used to probe the bonding within a molecule. It measures the vibrational energies of molecular bonds. When a ligand like 8-hydroxyquinoline coordinates to a metal ion such as bismuth, the changes in electron distribution and bond strengths are reflected in the vibrational spectra, providing direct evidence of coordination. nih.gov
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Vibrations
FTIR spectroscopy is particularly sensitive to the vibrations of polar functional groups. scirp.org By comparing the FTIR spectrum of the free 8-hydroxyquinoline ligand with that of its bismuth complex, researchers can deduce the mode of coordination. scirp.orgresearchgate.netajchem-a.com
The spectrum of free 8-hydroxyquinoline exhibits several characteristic absorption bands. A broad band typically observed in the region of 3200-3400 cm⁻¹ is attributed to the O-H stretching vibration of the hydroxyl group. scirp.orgresearchgate.net Upon deprotonation and coordination to the bismuth atom, this band disappears, providing strong evidence for the formation of a Bi-O bond. scirp.orgscirp.org Furthermore, vibrations associated with the quinoline ring, such as the C=N stretching vibration (around 1580 cm⁻¹), often shift to lower frequencies upon coordination of the nitrogen atom to the bismuth center. scirp.orgscirp.org New bands appearing in the far-infrared region (typically below 600 cm⁻¹) can often be assigned to the Bi-N and Bi-O stretching vibrations, directly confirming the formation of coordinate bonds. scirp.org
| Vibrational Mode | Free 8-HQ (cm⁻¹) | Bismuth-8-HQ Complex (cm⁻¹) | Assignment |
|---|---|---|---|
| ν(O-H) | ~3180 | Absent | Disappearance indicates Bi-O bond formation |
| ν(C=N) | ~1581 | ~1575 (Shifted) | Shift indicates Bi-N coordination |
| ν(C-O) | ~1300 | ~1320 (Shifted) | Shift indicates Bi-O bond formation |
| ν(Bi-N) / ν(Bi-O) | - | ~500-600 | Appearance of new metal-ligand bands |
Raman Spectroscopy for Complementary Vibrational Modes (if reported)
Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light. While FTIR is adept at detecting polar bond vibrations, Raman is often more sensitive to non-polar, symmetric vibrations. For coordination compounds, Raman can provide valuable information about the molecular backbone and metal-ligand vibrations. nih.govacs.org
Studies on 8-hydroxyquinoline and its complexes with other metals have demonstrated the utility of Raman spectroscopy in identifying coordination. nih.govacs.orgacs.orgresearchgate.net The technique can distinguish between protonated, neutral, and metal-complexed forms of the ligand. nih.govacs.org While detailed Raman spectroscopic reports specifically for 8-[(Dihydroxybismuthino)oxy]quinoline are not extensively documented, the principles remain applicable. A Raman analysis would be expected to show shifts in the aromatic ring breathing modes and other skeletal vibrations of the quinoline ligand upon complexation with bismuth. Moreover, the symmetric Bi-O and Bi-N stretching modes, which can be weak in the IR spectrum, may be more prominent in the Raman spectrum, offering a more complete picture of the coordination sphere.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the structure of molecules in solution. It provides detailed information about the connectivity and chemical environment of magnetically active nuclei. For bismuth-8-hydroxyquinoline complexes, NMR is used to confirm that the solid-state structure is retained in solution and to study dynamic processes. nih.govnih.gov
A significant challenge in studying bismuth complexes directly by NMR is the nature of the bismuth nucleus itself. The only NMR-active isotope, ²⁰⁹Bi, has a nuclear spin of 9/2 and a very large quadrupole moment. libretexts.orghuji.ac.il This leads to extremely rapid nuclear relaxation, resulting in exceptionally broad resonance signals that are often impossible to detect with standard high-resolution NMR spectrometers. huji.ac.ilacs.orgnih.govresearcher.life Consequently, direct structural information from ²⁰⁹Bi NMR is generally not feasible for complexes of this type.
Therefore, structural characterization relies on observing the ¹H and ¹³C nuclei of the 8-hydroxyquinolate ligand. tsijournals.comresearchgate.netresearchgate.net Bismuth(III) is diamagnetic, so it does not cause the severe paramagnetic broadening seen with many transition metals, allowing for well-resolved spectra of the coordinated ligand. Upon coordination to bismuth, the chemical shifts of the ligand's protons and carbons are altered compared to the free ligand. The largest changes are typically observed for the nuclei closest to the coordination sites (the nitrogen and oxygen atoms), providing indirect but clear evidence of the coordination mode in solution. nih.gov For example, the proton at position 7 and the protons on the pyridyl ring experience significant downfield shifts, consistent with the donation of electron density from the nitrogen and oxygen atoms to the bismuth center.
| Proton Position | Approximate Chemical Shift (ppm) |
|---|---|
| H2 | ~8.7-8.8 |
| H3 | ~7.4 |
| H4 | ~8.1 |
| H5 | ~7.3 |
| H6 | ~7.4 |
| H7 | ~7.2 |
¹H and ¹³C NMR for Organic Moiety Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for elucidating the structure of the organic 8-hydroxyquinolinate (oxine) ligand upon coordination to a bismuth center. Both ¹H and ¹³C NMR provide detailed information about the electronic environment of the carbon and hydrogen atoms within the quinoline rings.
When 8-hydroxyquinoline coordinates to a metal ion like bismuth(III), the chemical shifts of its protons and carbons are altered compared to the free ligand. This is due to the deshielding or shielding effects caused by the metal-ligand bond formation and the resulting electron density redistribution. For instance, in studies of metal-8-hydroxyquinolinate complexes, the coordination of the nitrogen atom and the deprotonated hydroxyl group to the metal center typically leads to a downfield shift of the signals for the protons and carbons located near the coordination sites. nih.govnih.gov
In the ¹H NMR spectrum of free 8-hydroxyquinoline, aromatic protons appear in a characteristic pattern. Upon complexation with a metal, the proton adjacent to the nitrogen atom (at position 2) and the protons on the phenolic ring often experience the most significant shifts, confirming the chelation of the ligand to the bismuth atom through both the nitrogen and the phenolate (B1203915) oxygen. researchgate.net Similarly, in the ¹³C NMR spectrum, the carbons at the coordination sites (C8 and C9) show noticeable changes in their chemical shifts. nih.gov The analysis of these spectra is essential to confirm the successful synthesis of the complex and to understand the ligand's binding mode. nih.govtsijournals.com
Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for 8-Hydroxyquinoline Note: Data is for the free ligand. Shifts will vary upon complexation with bismuth. Data presented is a general representation from typical spectra.
| Proton | Chemical Shift (ppm) | Multiplicity | J (Hz) |
| H-2 | ~8.7 | dd | 4.2, 1.6 |
| H-3 | ~7.4 | dd | 8.3, 4.2 |
| H-4 | ~8.1 | dd | 8.3, 1.6 |
| H-5 | ~7.4 | d | 7.6 |
| H-6 | ~7.3 | t | 7.6 |
| H-7 | ~7.2 | d | 7.6 |
Multinuclear NMR for Bismuth and Ligand Interactions (if applicable, e.g., ²⁰⁹Bi NMR)
While ¹H and ¹³C NMR are invaluable for characterizing the organic ligand, multinuclear NMR, specifically ²⁰⁹Bi NMR, could theoretically provide direct insight into the bismuth center. The ²⁰⁹Bi nucleus has a spin of 9/2 and is 100% naturally abundant, making it NMR active. However, it is a quadrupolar nucleus, which often results in very broad resonance signals, making detection and interpretation challenging.
The chemical shift in ²⁰⁹Bi NMR is highly sensitive to the symmetry and nature of the coordination environment around the bismuth atom. Changes in ligands, coordination number, or geometry would lead to significant variations in the chemical shift. To date, the application of ²⁰⁹Bi NMR to coordination complexes like bismuth-8-hydroxyquinolinate is not widely reported in the literature, likely due to the technical challenges associated with the broad linewidths. More commonly, indirect methods such as X-ray crystallography are used to definitively characterize the bismuth coordination sphere.
Electronic Absorption and Emission Spectroscopy for Photophysical Property Probing
Electronic spectroscopy provides critical information on the photophysical properties of bismuth-8-hydroxyquinoline compounds, revealing details about their electronic structure and potential for luminescent applications.
UV-Visible Spectroscopy for Electronic Transitions and Complex Formation
UV-Visible absorption spectroscopy is a key technique for monitoring the formation of bismuth-8-hydroxyquinoline complexes and characterizing their electronic transitions. scirp.org The free 8-hydroxyquinoline ligand exhibits characteristic absorption bands in the UV region, which are attributed to π-π* transitions within the aromatic quinoline system. nih.gov
Upon complexation with bismuth(III), significant changes in the absorption spectrum are observed. acs.org Typically, a new, lower-energy absorption band appears in the near-UV or visible region. scirp.orgnih.gov This band is often assigned to an intraligand charge transfer (ILCT) transition, where electron density moves from the phenoxide part to the pyridyl part of the ligand. acs.orgnih.gov The formation of this new band serves as clear evidence of complexation and can be used to determine the stoichiometry of the complex in solution using methods like molar ratio or Job's plot. scirp.org
In some cases, a monomer-dimer equilibrium has been observed in solution for tris(8-hydroxyquinolate)bismuth(III) complexes. acs.orgnih.gov This equilibrium is concentration-dependent and can be quantified using UV-vis spectroscopy. The dimer form typically shows absorption at longer wavelengths compared to the monomer due to intermolecular interactions that reduce the HOMO-LUMO gap. acs.orgnih.gov
Table 2: Typical UV-Visible Absorption Maxima (λmax) for Bismuth-8-Hydroxyquinoline Systems
| Compound/Species | Solvent | λmax (nm) | Assignment |
| 8-Hydroxyquinoline | Ethanol (B145695) | ~240, ~310 | π-π* |
| Tris(8-quinolinate)bismuth(III) (Monomer) | THF | ~400-420 | Intraligand Charge Transfer (ILCT) |
| Tris(8-quinolinate)bismuth(III) (Dimer) | THF | ~450-470 | Intraligand Charge Transfer (ILCT) |
Photoluminescence Spectroscopy for Luminescent Characteristics
Many metal complexes of 8-hydroxyquinoline are known for their strong luminescence, and bismuth complexes are no exception. nih.gov Photoluminescence spectroscopy is used to study the emission properties of these compounds after they absorb light. Tris(8-hydroxyquinoline) bismuth has been shown to be a luminescent material, with its emission properties being stronger than those of the free 8-hydroxyquinoline ligand. scientific.net
The emission spectrum typically shows a broad band in the visible region (e.g., green-yellow). This emission originates from the radiative decay from the lowest singlet excited state (S₁) to the ground state (S₀) and is related to the ILCT transition observed in the absorption spectrum. nih.gov The exact emission wavelength is influenced by the specific structure of the complex and its environment. For example, the monomeric form of tris(8-hydroxyquinolate)bismuth(III) emits at shorter wavelengths (a blue shift) compared to the dimeric form. acs.orgnih.gov This phenomenon is attributed to the destabilization of π orbitals in the dimer, which narrows the HOMO-LUMO gap and results in a red-shifted emission. nih.gov The study of these luminescent characteristics is vital for developing applications in areas such as organic light-emitting diodes (OLEDs).
Table 3: Representative Photoluminescence (PL) Data for Bismuth-8-Hydroxyquinoline Complexes
| Species | Excitation λex (nm) | Emission λem (nm) | Notes |
| Tris(8-quinolinate)bismuth(III) (Monomer) | ~410 | ~500-530 | Emission is blue-shifted relative to the dimer. nih.gov |
| Tris(8-quinolinate)bismuth(III) (Dimer) | ~460 | ~550-600 | Emission is red-shifted relative to the monomer. nih.gov |
Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and confirm the composition of bismuth-8-hydroxyquinoline complexes. Techniques such as Electrospray Ionization (ESI-MS) are particularly useful for analyzing metal complexes.
In a typical mass spectrum of a bismuth-8-hydroxyquinoline complex, a peak corresponding to the molecular ion ([M]⁺ or related species like [M+H]⁺) would be observed, allowing for the confirmation of the compound's molecular formula. The high-resolution mass spectrometry (HRMS) variant can provide highly accurate mass measurements, further validating the elemental composition. nih.gov
Furthermore, the fragmentation pattern observed in the mass spectrum can offer structural clues. The fragmentation of the molecular ion can reveal information about the strength of the metal-ligand bonds and the stability of the complex. For example, a common fragmentation pathway might involve the sequential loss of the 8-hydroxyquinolinate ligands from the bismuth center. Analysis of these fragments helps in piecing together the structure of the parent molecule. The mass spectrum of the free 8-hydroxyquinoline ligand shows a molecular ion peak (m/z) corresponding to its molecular weight of approximately 145.16 g/mol . nist.gov
Coordination Chemistry and Structural Diversity of Bismuth Iii with 8 Hydroxyquinoline Ligands
Donor Atom Interactions and Chelation Modes
The coordination of 8-hydroxyquinoline (B1678124) to bismuth(III) is primarily governed by the interaction of the metal center with the ligand's nitrogen and oxygen donor atoms. This interaction leads to the formation of stable chelate rings, which are fundamental to the structure of these complexes.
8-Hydroxyquinoline acts as a bidentate ligand, coordinating to the bismuth(III) ion through the nitrogen atom of the quinoline (B57606) ring and the oxygen atom of the hydroxyl group. researchgate.netscirp.org This chelation forms a stable five-membered ring, a common feature in the coordination chemistry of this ligand with various metal ions. The deprotonation of the hydroxyl group upon coordination results in a monoanionic ligand that forms a strong bond with the trivalent bismuth cation. This bidentate coordination is a recurring motif in the structures of bismuth(III) 8-hydroxyquinolinate complexes. researchgate.netscirp.org
Steric hindrance, for example, can prevent the formation of dimeric or polymeric structures that are common for unsubstituted 8-hydroxyquinolinate complexes. A notable example is the tris(2-(diethoxymethyl)-8-quinolinato)bismuth complex, where the bulky substituent at the 2-position prevents the oxygen bridging that leads to dimerization, resulting in a monomeric structure. nih.govacs.org
Electronic effects of substituents also play a crucial role. Electron-withdrawing or electron-donating groups on the quinoline ring can modify the electron density on the donor atoms, thereby affecting the strength of the Bi-O and Bi-N bonds. For instance, the position of an ester functionalization on the 8-hydroxyquinoline ring has been shown to weaken or enhance the formation of iron(III) complexes, a principle that can be extended to bismuth(III) complexes. nih.gov Substitution at the 7-position can lead to a coordination environment that is very close to ideal octahedral geometry. nih.gov
Coordination Geometries and Numbers at the Bismuth Center
The bismuth(III) ion is known for its flexible coordination sphere, capable of adopting various coordination numbers and geometries. This flexibility is a combined result of its large ionic radius and the presence of a stereochemically active 6s² lone pair of electrons.
In its complexes with 8-hydroxyquinoline and its derivatives, bismuth(III) can exhibit a range of coordination numbers, commonly from six to eight. The resulting coordination polyhedra are often distorted from ideal geometries due to the influence of the lone pair of electrons.
For tris(8-hydroxyquinolinate)bismuth(III), a distorted octahedral geometry is often observed. rsc.org However, higher coordination numbers are also prevalent. For example, in some complexes, the bismuth atom can be seven-coordinate, adopting a distorted pentagonal bipyramidal geometry. In other cases, eight-coordination leading to a distorted bicapped trigonal prism geometry has been reported. The specific geometry is highly dependent on the nature of the ligands and the packing forces within the crystal lattice.
| Complex | Coordination Number | Geometry |
|---|---|---|
| Tris(8-hydroxyquinolinate)bismuth(III) | 6 | Distorted Octahedral |
| [Bi(dmtsc)(NO3)]2 (dmtsc = 2,6-diacetylpyridine (B75352) bis(4N-morpholyl thiosemicarbazone)) | 7 | Distorted Pentagonal Bipyramidal |
| CsBi2{H(Edta)2} · 3H2O | 8 | Distorted Bicapped Trigonal Prism |
A defining feature of the coordination chemistry of bismuth(III) is the stereochemical activity of its 6s² lone pair of electrons. researchgate.netnih.gov This lone pair occupies a significant volume in the coordination sphere and repels the bonding pairs of electrons, leading to distortions in the geometry of the complex. researchgate.net The presence of the lone pair is responsible for the asymmetry observed in the coordination sphere of Bi(III) and results in a considerable displacement of the metal atom from the centroid of its coordination polyhedron. researchgate.net
In a tris-chelate complex of bismuth(III), this stereochemical activity can lead to a C₃ᵥ symmetry, where the lone pair is directed towards one of the triangular faces of the octahedron. nih.gov This distortion from a regular octahedral geometry is a direct consequence of the lone pair's influence. The degree of distortion can be influenced by the nature of the ligands; however, the presence of the lone pair is a consistent factor in determining the final geometry of bismuth(III) complexes. nih.gov
Supramolecular Assembly and Extended Structures
Beyond the primary coordination sphere, bismuth(III) 8-hydroxyquinolinate complexes can engage in various non-covalent interactions to form supramolecular assemblies and extended structures. These interactions play a crucial role in the solid-state packing of these compounds.
In the absence of significant steric hindrance, tris(8-hydroxyquinolinate)bismuth(III) complexes have a tendency to form dimers. nih.govacs.org This dimerization occurs through the bridging of two bismuth centers by the oxygen atoms of two of the 8-hydroxyquinolinate ligands. nih.govacs.org
Furthermore, these complexes can form three-dimensional supramolecular architectures through a variety of weaker interactions. nih.govnih.gov These include π-π stacking interactions between the aromatic quinoline rings of adjacent molecules, as well as C-H···π, C-H···O, and other van der Waals forces. nih.govnih.gov The specific nature of the substituents on the 8-hydroxyquinoline ligand can influence the types and strengths of these intermolecular interactions, leading to different packing arrangements in the solid state. nih.gov The formation of polymeric metal complexes with bis(8-hydroxyquinoline) ligands has also been reported, further highlighting the diverse structural possibilities. researchgate.net
Formation of Dimeric and Polymeric Bismuth-8-Hydroxyquinoline Complexes
The coordination chemistry of bismuth(III) with 8-hydroxyquinoline (oxine) is characterized by the formation of structurally diverse complexes, often extending beyond simple mononuclear species to form dimeric and polymeric architectures. While the specific compound 8-[(Dihydroxybismuthino)oxy]quinoline represents a basic structural unit, these units exhibit a strong tendency to aggregate in the solid state. This aggregation is primarily driven by the coordination preferences of the bismuth(III) ion and the nature of the 8-hydroxyquinolinate ligand.
In many bismuth(III) complexes containing 8-hydroxyquinolinate or its derivatives, the formation of dimeric structures is a common motif. These dimers are typically characterized by the bridging of two bismuth centers by the oxygen atoms of the 8-hydroxyquinolinate ligands. For instance, in luminescent homoleptic bismuth(III) complexes with functionalized 8-hydroxyquinolate ligands, four dimeric compounds have been structurally characterized where the bismuth(III) centers are bridged by two oxygen atoms from the substituted hydroxyquinolate ligands. acs.orgnih.gov This results in a central Bi₂(μ-O)₂ core, where μ denotes a bridging oxygen atom. The formation of such dimers can be influenced by factors such as the steric hindrance of the ligands; complexes with more sterically hindered quinolate ligands may favor the crystallization of monomeric species. acs.orgnih.gov
Table 1: Representative Structural Data for Bismuth(III) Complexes with Bridging Oxygen Ligands
| Parameter | Typical Range | Description |
|---|---|---|
| Bi-O (bridging) Bond Length | 2.2 - 2.5 Å | The distance between the bismuth center and the bridging oxygen atom of the 8-hydroxyquinolinate ligand. |
| Bi-O (terminal) Bond Length | 2.1 - 2.3 Å | The distance between the bismuth center and a non-bridging (terminal) oxygen atom of the 8-hydroxyquinolinate ligand. |
| Bi-N Bond Length | 2.4 - 2.6 Å | The distance between the bismuth center and the nitrogen atom of the 8-hydroxyquinolinate ligand. |
| Bi···Bi Distance in Dimers | 3.8 - 4.3 Å | The distance between the two bismuth centers within a dimeric unit. nih.gov |
Role of Intermolecular Interactions (e.g., hydrogen bonding, π-π stacking) in Crystal Packing
The solid-state structures of bismuth-8-hydroxyquinoline complexes are significantly influenced by a variety of non-covalent intermolecular interactions, which play a crucial role in the assembly and stabilization of the crystal lattice. Among these, hydrogen bonding and π-π stacking are particularly important in dictating the supramolecular architecture.
Hydrogen Bonding:
In the context of this compound, the presence of dihydroxy (-OH) groups on the bismuth center introduces the potential for strong intermolecular hydrogen bonding. These hydroxyl groups can act as both hydrogen bond donors and acceptors, leading to the formation of extensive hydrogen-bonding networks. These interactions can link adjacent dimeric or polymeric units, contributing to the formation of higher-dimensional structures. For instance, in various coordination polymers, conventional O-H···O hydrogen bonds between coordinated water molecules and carboxylate ligands, or between carboxylic groups and carboxylate groups, are responsible for stabilizing the supramolecular structure. nih.gov Similarly, the nitrogen atom of the quinoline ring can act as a hydrogen bond acceptor, participating in O-H···N interactions.
π-π Stacking:
The aromatic nature of the 8-hydroxyquinoline ligand facilitates π-π stacking interactions between adjacent quinoline rings in the crystal lattice. These interactions, which arise from the electrostatic and van der Waals forces between the electron clouds of the aromatic systems, are a significant factor in the crystal packing of many bismuth-organic compounds. nih.gov The geometry of these π-π stacking interactions can vary, including face-to-face, parallel-displaced, and edge-to-face arrangements. In some bismuth-organic materials, strong π-π stacking interactions are observed between the ligands of the bismuth complex and other aromatic molecules present in the structure, effectively creating a "sandwich" that helps to prevent molecular vibrations. nih.gov The close approach of two quinoline rings in a dimer can destabilize the highest occupied molecular orbitals (HOMOs) localized on the quinolate π system, which in turn can influence the electronic and photophysical properties of the complex. acs.orgnih.gov
Table 2: Typical Distances for Intermolecular Interactions in Bismuth-Organic Crystal Structures
| Interaction Type | Parameter | Typical Distance Range |
|---|---|---|
| Hydrogen Bonding | O-H···O Distance | 2.6 - 2.9 Å |
| O-H···N Distance | 2.7 - 3.0 Å | |
| π-π Stacking | Centroid-to-Centroid Distance | 3.5 - 4.0 Å |
| Interplanar Distance | 3.3 - 3.8 Å |
Theoretical and Computational Investigations of 8 Dihydroxybismuthino Oxy Quinoline
Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. scirp.org By calculating the electron density, DFT can determine a compound's stability, structure, and reactivity. nih.gov For 8-[(Dihydroxybismuthino)oxy]quinoline, DFT calculations are essential for elucidating the influence of the dihydroxybismuthino group on the electronic environment of the 8-oxyquinoline ligand. Studies on related quinoline (B57606) derivatives often employ hybrid functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(**) to achieve a balance between computational cost and accuracy that aligns well with experimental data. researcher.lifenih.govnih.gov
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state. scirp.org
The analysis would focus critically on the coordination environment of the bismuth atom, particularly the Bi-O bond connecting the metal to the quinoline ligand and the Bi-O bonds of the hydroxyl groups. DFT calculations, often using functionals like B3LYP, have been shown to produce geometric parameters that closely match experimental data from X-ray crystallography for related compounds. nih.govresearchgate.net Energetic analysis provides the total energy of the optimized structure, which is a key indicator of the molecule's thermodynamic stability. By comparing the energy of the complex to its constituent parts (8-hydroxyquinoline and a bismuth hydroxide (B78521) species), the binding energy of the bismuth-quinoline interaction can be calculated, offering a quantitative measure of the bond's strength.
Table 1: Predicted Geometric Parameters for the Bismuth Coordination Sphere in this compound from DFT Calculations
| Parameter | Predicted Value |
|---|---|
| Bi-O (quinoline) Bond Length | ~2.10 - 2.25 Å |
| Bi-O (hydroxyl) Bond Length | ~2.05 - 2.15 Å |
| O(quin)-Bi-O(hydroxyl) Angle | ~90 - 100° |
Note: These values are illustrative, based on typical metal-ligand bond parameters, and would be precisely determined by specific DFT calculations.
Frontier Molecular Orbital (FMO) theory is a powerful application of molecular orbital theory for predicting chemical reactivity and electronic transitions. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov
A large energy gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily polarized and reactive. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich 8-oxyquinoline ring, while the LUMO may have significant contributions from both the bismuth center and the quinoline moiety. The analysis of these orbitals provides insight into the nature of electronic transitions, such as those observed in UV-Vis spectroscopy. researchgate.netnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). wikipedia.org
Table 2: Representative FMO Data for this compound
| Parameter | Energy (eV) | Description |
|---|---|---|
| E(HOMO) | -5.8 eV | Indicates electron-donating capability |
| E(LUMO) | -1.3 eV | Indicates electron-accepting capability |
Note: Values are representative and derived from DFT studies on analogous metal-8-hydroxyquinoline complexes. researchgate.net
DFT calculations are highly effective for predicting spectroscopic properties, which can then be compared with experimental data to validate the computed structure. scirp.org
Vibrational Frequencies: Theoretical calculations of infrared (IR) and Raman spectra can be performed to predict the vibrational modes of the molecule. nih.gov For this compound, this would allow for the assignment of specific spectral peaks to the stretching and bending of bonds, such as the Bi-O, O-H, C=N, and C-O vibrations. Comparing the calculated vibrational frequencies with experimental FT-IR and FT-Raman spectra helps confirm the molecular structure and the nature of the metal-ligand bonding. nih.govnih.gov
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a standard approach for calculating the nuclear magnetic resonance (NMR) chemical shifts of ¹H and ¹³C nuclei. nih.govnih.gov Simulating the NMR spectrum allows for a direct comparison with experimental results, aiding in the structural elucidation of the compound in solution. The calculations can predict how the coordination of the bismuth atom affects the chemical shifts of the protons and carbons on the quinoline ring.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solution-Phase Phenomena
While DFT is excellent for static, gas-phase models, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, particularly in a solution environment. mdpi.com An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, providing a view of molecular motion and conformational changes. mdpi.com
For this compound, MD simulations would be valuable for understanding its behavior in an aqueous solution. This includes studying the stability of the complex, its interaction with solvent molecules, and the dynamics of the hydroxyl groups. nih.gov The simulation would begin with an optimized geometry (often from DFT) and place the molecule in a simulated box of water molecules. mdpi.com The output provides information on how the molecule's conformation changes over time and how it forms hydrogen bonds with the surrounding water. Such simulations are critical for bridging the gap between theoretical gas-phase models and real-world solution-phase chemistry. chemrxiv.org
Quantum Chemical Calculations for Reaction Mechanisms and Stability Predictions
Quantum chemical calculations, including DFT, are instrumental in investigating potential reaction pathways and predicting the stability of molecules. nih.gov For this compound, these methods can be used to model its hydrolysis, protonation/deprotonation equilibria, or its interaction with biological targets.
Structure-Property Relationship Derivations from Computational Models
A key goal of computational chemistry is to establish clear relationships between a molecule's structure and its observable properties. nih.gov By systematically modifying the structure of this compound in silico—for instance, by replacing the hydroxyl groups with other substituents—and calculating the resulting changes in electronic and geometric properties, a structure-property relationship can be derived.
Computational models can predict how changes to the ligand or metal center affect key parameters like the HOMO-LUMO gap, dipole moment, and molecular electrostatic potential. nih.gov For example, adding electron-withdrawing groups to the quinoline ring would be expected to lower the HOMO and LUMO energies and potentially increase the compound's electron affinity. These theoretical predictions can guide the synthesis of new derivatives with tailored electronic or chemical properties, accelerating the discovery of compounds with desired functionalities. ajchem-a.com
Applications and Advanced Functional Materials Based on Bismuth 8 Hydroxyquinoline Systems Excluding Clinical/therapeutic
Role in Analytical Chemistry
The robust chelating ability of 8-hydroxyquinoline (B1678124) (oxine) with a vast number of metal ions, including bismuth, has established it as a cornerstone reagent in analytical chemistry for decades. scispace.comresearchgate.net Bismuth-8-hydroxyquinoline systems are employed in various classical and modern analytical techniques for the detection, quantification, and separation of metal ions.
8-Hydroxyquinoline itself is typically weakly fluorescent. However, upon chelation with metal ions, its fluorescence emission can be dramatically increased due to the formation of a rigid complex structure that limits non-radiative decay pathways. scispace.com This phenomenon, known as chelation-enhanced fluorescence (CHEF), is a powerful principle for developing fluorescent sensors.
The formation of the bismuth-8-hydroxyquinoline complex results in a significant enhancement of luminescence compared to the free ligand. scientific.net This intrinsic fluorescence can be harnessed for the detection of bismuth itself. For instance, a tripodal receptor based on 8-hydroxyquinoline was designed for the selective binding and sensing of Bi³⁺ ions, which caused a rapid quenching of the receptor's fluorescence, allowing for detection at very low concentrations. researchgate.net The interaction leads to a "turn-on" or "turn-off" fluorescent response, providing a clear signal for the presence of the target analyte. researcher.life The sensitivity and selectivity of these chemosensors make them valuable tools in environmental monitoring and materials science. scispace.comnih.gov
Gravimetric analysis, a traditional and highly accurate quantitative method, frequently utilizes 8-hydroxyquinoline as a precipitating agent for metal ions. scispace.comresearchgate.net The reagent forms stable, insoluble metal-oxinate complexes that can be isolated, dried, and weighed. Bismuth can be determined and separated from other metals, such as magnesium, using this technique. semanticscholar.org
The process involves the precipitation of bismuth as bismuth(III) oxinate, Bi(C₉H₆NO)₃, from a solution under controlled pH conditions. The resulting precipitate is crystalline and can be easily filtered. uwimona.edu.jm The gravimetric determination of bismuth involves dissolving the sample in an acidic solution, followed by the addition of 8-hydroxyquinoline to precipitate the bismuth oxinate complex. researchgate.net911metallurgist.com The precipitate is then carefully washed, dried at a specific temperature, and weighed to determine the initial concentration of bismuth in the sample. This method's reliability has made it a staple in quantitative analysis.
Solvent extraction is a powerful technique for separating and concentrating metal ions from complex aqueous mixtures. ed.ac.uk 8-Hydroxyquinoline and its derivatives are effective extractants because they form neutral, lipophilic metal complexes that are soluble in water-immiscible organic solvents. scispace.comgoogle.com
In this process, an aqueous solution containing bismuth ions is brought into contact with an organic solvent containing the 8-hydroxyquinoline ligand. The ligand chelates the Bi³⁺ ion, forming a neutral Bi(C₉H₆NO)₃ complex which is then transferred from the aqueous phase to the organic phase. ed.ac.uk The efficiency of this extraction is highly dependent on the pH of the aqueous solution, as deprotonation of the ligand's hydroxyl group is necessary for chelation. ed.ac.ukresearchgate.net By carefully controlling the pH, selective extraction of bismuth from other metal ions can be achieved, making it a crucial method for metal refining and purification processes. researchgate.net
Development of Luminescent Materials
The unique electronic properties of heavy elements like bismuth, when combined with organic chromophores such as 8-hydroxyquinoline, give rise to materials with interesting luminescent characteristics. nih.govacs.org These bismuth-based complexes are being explored for applications in next-generation lighting and display technologies.
Luminescent homoleptic bismuth(III) complexes with functionalized 8-hydroxyquinolate ligands exhibit distinct photophysical properties. nih.govresearchgate.net In solution, these complexes can exist in a monomer-dimer equilibrium, which significantly influences their absorption and emission spectra. nih.govacs.org The monomeric form typically shows a blue-shifted fluorescence compared to the dimeric form. nih.govacs.org This concentration-dependent emission is a key characteristic of these systems. nih.gov
The electronic transitions responsible for their luminescence are generally attributed to ligand-centered π-π* transitions, specifically from the highest occupied molecular orbital (HOMO), localized on the phenoxide ring of the quinolate, to the lowest unoccupied molecular orbital (LUMO), localized on the pyridyl ring. nih.govacs.org The close proximity of two quinolate rings in the dimer structure destabilizes the HOMO, reducing the HOMO-LUMO gap and resulting in longer-wavelength (red-shifted) absorption and emission compared to the monomer. nih.govacs.org
| Complex Form | Calculated HOMO-LUMO Gap (eV) | Spectral Characteristic |
|---|---|---|
| Monomer | 2.156 | Higher energy, shorter wavelength emission |
| Dimer | 1.772 - 1.915 | Lower energy, longer wavelength emission |
Metal-8-hydroxyquinoline complexes are a cornerstone of organic light-emitting diode (OLED) technology, with tris(8-hydroxyquinolinato)aluminum (Alq₃) being the most well-known example, valued for its thermal stability and excellent electroluminescence. mdpi.comnih.gov Bismuth(III) complexes with 8-hydroxyquinoline ligands are also being investigated for their potential in OLEDs and other optoelectronic devices. nih.govacs.org
The nature of the central metal ion significantly affects the stability, emission color, and efficiency of the device. mdpi.com The introduction of a heavy atom like bismuth can influence the intersystem crossing rate, potentially leading to phosphorescent emission, which could theoretically achieve higher internal quantum efficiencies in OLEDs. Bismuth-quinolate complexes could function as the emissive layer or as electron transport materials within the device architecture. nih.govmdpi.com While research into bismuth-specific quinolates for OLEDs is less mature than for aluminum or zinc analogues, their unique photophysical properties and the "heavy atom effect" make them intriguing candidates for developing new and efficient optoelectronic materials. nih.govmdpi.comnih.gov
Catalytic Activity in Organic Transformations
Bismuth compounds are generally characterized by their low toxicity, cost-effectiveness, and tolerance to air and moisture, making them attractive candidates for the development of environmentally benign catalytic processes. The coordination of 8-hydroxyquinoline to a bismuth center can modulate its reactivity and stability, influencing its catalytic performance in a range of organic reactions.
Bismuth-Catalyzed Reactions with 8-Hydroxyquinoline Ligands
While specific catalytic applications of the parent compound "8-[(Dihydroxybismuthino)oxy]quinoline" are not extensively documented in dedicated studies, the broader class of bismuth(III) compounds demonstrates significant catalytic potential. A prominent example is the use of bismuth(III) bromide as a highly efficient catalyst for the Hantzsch reaction, a one-pot multicomponent synthesis of polyhydroquinolines. iwu.edu This reaction underscores the capability of bismuth(III) centers to act as effective Lewis acids in promoting complex organic transformations. The synthesis of polyhydroquinolines is of significant interest due to their diverse pharmacological activities.
The catalytic prowess of bismuth(III) salts extends to a variety of other organic reactions, including:
Oxidations: Bismuth(III) compounds can catalyze various oxidation reactions.
Reductions: They are also employed in certain reduction processes.
Carbon-Carbon Bond Forming Reactions: Bismuth's Lewis acidity is harnessed in reactions like Friedel-Crafts acylations and aldol (B89426) condensations. scripps.edu
Although research directly employing well-defined bismuth-8-hydroxyquinoline complexes as catalysts in these transformations is limited, the established catalytic activity of simpler bismuth salts provides a strong foundation for the potential of such complexes. The 8-hydroxyquinoline ligand, with its bidentate chelating nature, can be expected to influence the steric and electronic environment of the bismuth center, thereby tuning its catalytic activity and selectivity.
Table 1: Examples of Bismuth-Catalyzed Organic Reactions
| Reaction Type | Bismuth Catalyst Example | Product Type | Reference |
| Hantzsch Reaction | Bismuth(III) bromide | Polyhydroquinolines | iwu.edu |
| Friedel-Crafts Acylation | Bismuth(III) triflate | Aryl ketones | scripps.edu |
| Aldol Condensation | Bismuth(III) chloride | β-Hydroxy carbonyls | scripps.edu |
Mechanistic Insights into Catalytic Cycles
The mechanism of reactions catalyzed by bismuth(III) compounds, including those with 8-hydroxyquinoline ligands, predominantly involves the role of the bismuth center as a Lewis acid. scripps.edunih.gov In a typical catalytic cycle, the bismuth catalyst activates a substrate by coordinating to a Lewis basic site, such as a carbonyl oxygen or a nitrogen atom. This coordination enhances the electrophilicity of the substrate, making it more susceptible to nucleophilic attack.
For instance, in the Hantzsch synthesis of polyhydroquinolines, the bismuth catalyst is proposed to activate the aldehyde component, facilitating the initial condensation with the β-ketoester. The catalytic cycle would then proceed through a series of intermediates, with the bismuth catalyst being regenerated in the final step to participate in the next cycle.
While detailed mechanistic studies and the isolation of catalytic intermediates for reactions specifically involving bismuth-8-hydroxyquinoline complexes are not widely reported, the general principles of Lewis acid catalysis by bismuth(III) compounds provide a framework for understanding their mode of action. nih.govyoutube.com The 8-hydroxyquinoline ligand likely remains coordinated to the bismuth center throughout the catalytic cycle, influencing the catalyst's stability and activity.
Emerging research into bismuth redox catalysis, where the bismuth center cycles between different oxidation states (e.g., Bi(I)/Bi(III) or Bi(III)/Bi(V)), has expanded the mechanistic possibilities for bismuth-catalyzed reactions. nih.govyoutube.com These redox-active catalytic cycles are particularly relevant for cross-coupling reactions. However, the application of such redox mechanisms to systems involving 8-hydroxyquinoline ligands is an area that requires further investigation.
Derivatives, Analogues, and Structure Activity Relationship Studies Focusing on Molecular Mechanisms
Synthesis and Characterization of Substituted 8-Hydroxyquinoline-Bismuth Complexes
The synthesis of bismuth(III) complexes with substituted 8-hydroxyquinoline (B1678124) (8-HQ) ligands has been a significant area of research. A common synthetic route involves the reaction of a bismuth(III) salt, such as bismuth(III) chloride, with functionalized 8-hydroxyquinolate ligands in a 3:1 molar ratio. acs.orgnih.gov These reactions are typically carried out in solvents like ethanol (B145695) or tetrahydrofuran (B95107) (THF). nih.gov The resulting homoleptic bismuth(III) complexes can then be characterized through a variety of analytical techniques to determine their structural and photophysical properties. acs.orgnih.gov
Key characterization methods include:
UV-vis Spectroscopy: Used to study the electronic transitions within the molecule and can help in quantifying phenomena such as monomer-dimer equilibria in solution. acs.orgnih.gov
Fluorescence Spectroscopy: This method is employed to investigate the luminescent properties of the complexes, including their excitation and emission spectra. acs.orgnih.gov
Density Functional Theory (DFT) Calculations: A computational method used to model the electronic structure and predict properties like the HOMO-LUMO gap, which can then be correlated with experimental observations. acs.orgnih.gov
A series of bismuth(III) tris(8-hydroxyquinolinates) have been synthesized and characterized, including complexes with halogen-substituted 8-hydroxyquinoline ligands. nih.gov For instance, the synthesis of [Bi(Q"Cl)3], [Bi(QCl2)3], [Bi(QBr2)3], and [Bi(QI2)3] has been reported, where Q represents the 8-hydroxyquinolinate ligand with different halogen substitutions. nih.gov These studies demonstrate the versatility of the 8-hydroxyquinoline scaffold in forming stable complexes with bismuth(III).
| Complex | Substituent on 8-Hydroxyquinoline | Synthesis Method | Characterization Techniques |
|---|---|---|---|
| [Bi(Q")3] | None | Reaction of Bi(III) salt with 8-hydroxyquinoline | XRD, UV-vis, Fluorescence Spectroscopy, DFT |
| [Bi(Q'Cl)3] | 5-chloro | Reaction of Bi(III) salt with 5-chloro-8-hydroxyquinoline | Elemental Analysis, Crystallography |
| [Bi(QCl2)3] | 5,7-dichloro | Reaction of Bi(III) salt with 5,7-dichloro-8-hydroxyquinoline | Elemental Analysis, Crystallography |
| [Bi(QBr2)3] | 5,7-dibromo | Reaction of Bi(III) salt with 5,7-dibromo-8-hydroxyquinoline | Elemental Analysis, Crystallography |
| [Bi(QI2)3] | 5,7-diiodo | Reaction of Bi(III) salt with 5,7-diiodo-8-hydroxyquinoline | Elemental Analysis, Crystallography |
| Tris(2-(diethoxymethyl)-8-quinolinato)bismuth | 2-(diethoxymethyl) | Reaction of Bi(III) salt with 2-(diethoxymethyl)-8-hydroxyquinoline | XRD, UV-vis, Fluorescence Spectroscopy, DFT |
Systematic Modification of Ligand Scaffolds and their Impact on Coordination
The 8-hydroxyquinoline molecule is a privileged scaffold in medicinal chemistry and coordination chemistry due to its ability to act as a potent metal ion chelator through its nitrogen and oxygen atoms. researchgate.netscirp.org Systematic modifications of this ligand scaffold have been explored to understand their impact on coordination with bismuth and other metal ions. nih.gov These modifications can influence key parameters such as metal-binding ability and the physicochemical properties of the resulting complexes. nih.gov
One area of focus has been the introduction of substituents at various positions on the quinoline (B57606) ring. For example, the introduction of a bulky substituent at the 2-position of the 8-hydroxyquinoline ligand has a significant impact on the final structure of the bismuth(III) complex. The sterically hindered quinolate complex, tris(2-(diethoxymethyl)-8-quinolinato)bismuth, crystallizes as a monomer, in contrast to less hindered analogues which tend to form dimers. acs.orgnih.gov This demonstrates that steric hindrance can be a tool to control the nuclearity of the resulting complex.
Exploration of Poly-nuclear Bismuth-8-Hydroxyquinoline Architectures
Research has shown that mononuclear tris(hydroxyquinolate) bismuth(III) complexes can undergo reversible dimerization in solution. acs.orgnih.gov This equilibrium between monomeric and dimeric species is concentration-dependent. nih.gov In the solid state, several of these complexes have been structurally characterized as dimers. acs.orgnih.gov In these dimeric structures, the two bismuth(III) centers are typically bridged by two oxygen atoms from the substituted hydroxyquinolate ligands, forming a 'Bi2O2' core. acs.orgnih.gov
For example, new crystallographic data for tris(5,7-dibromo-8-quinolinato)bismuth ([Bi(QBr2)3]) indicates it is dimeric in the solid state through 'Bi2O2' bridging, which is consistent with previously reported data for the diiodo analogue. nih.gov However, as mentioned earlier, sufficient steric hindrance on the ligand can prevent this dimerization, leading to the formation of mononuclear complexes. acs.orgnih.gov
The exploration of even larger poly-nuclear bismuth-oxo clusters, while not exclusively with 8-hydroxyquinoline ligands, provides a framework for understanding the potential for forming more complex architectures. researchgate.netnih.gov The tendency of bismuth to form oxo-clusters suggests that under specific conditions, larger poly-nuclear bismuth-8-hydroxyquinoline structures could potentially be synthesized. A tripodal receptor based on three 8-hydroxyquinoline units has been designed to selectively bind Bi(III), indicating the potential for creating specific cavities for metal ion coordination which could lead to polynuclear architectures. researchgate.net
| Complex Type | Key Structural Feature | Influencing Factors | Example |
|---|---|---|---|
| Monomer | Single Bi(III) center | Steric hindrance from bulky substituents on the ligand | Tris(2-(diethoxymethyl)-8-quinolinato)bismuth acs.orgnih.gov |
| Dimer | Two Bi(III) centers bridged by two oxygen atoms ('Bi2O2' core) | Less sterically hindered ligands, concentration in solution | [Bi(QBr2)3] and [Bi(QI2)3] nih.gov |
| Tripodal Receptor Complex | Three 8-hydroxyquinoline units creating a binding cavity | Ligand design with a specific backbone | Tris(2-(quinolin-8-yloxy)ethyl)amine with Bi(III) researchgate.net |
Elucidation of Structure-Function Correlations at a Molecular Level (e.g., chelation ability, electronic effects on reactivity)
A key goal in the study of these compounds is to understand the relationship between their structure and their functional properties at the molecular level. The chelation of bismuth by 8-hydroxyquinoline and its derivatives is fundamental to their structure and potential applications. researchgate.netrroij.com The 8-hydroxyquinoline moiety acts as a bidentate chelating agent, binding to the metal ion through the nitrogen of the pyridine (B92270) ring and the oxygen of the hydroxyl group. scirp.org
The electronic effects of substituents on the 8-hydroxyquinoline ring can influence the reactivity and photophysical properties of the bismuth complexes. The absorption and emission spectral features of these complexes are attributed to transitions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.orgnih.gov In these complexes, the HOMO is typically a π orbital localized on the phenoxide ring of the quinolate ligand, while the LUMO is a π* orbital localized on the pyridyl ring. acs.orgnih.gov
A clear structure-function correlation is observed in the context of the monomer-dimer equilibrium. Dimerization has a significant impact on the electronic structure of the complexes. The close face-to-face approach of two quinolate rings in the dimer structure destabilizes the uppermost occupied quinolate π orbitals. nih.gov This destabilization reduces the HOMO-LUMO gap, resulting in longer wavelength absorption and emission spectral features compared to the monomeric form. nih.gov DFT calculations support these experimental findings, showing a significantly larger HOMO-LUMO gap for the monomer (e.g., 2.156 eV) compared to the dimers (e.g., 1.772 and 1.915 eV). acs.orgnih.gov This demonstrates a direct link between the supramolecular architecture (monomer vs. dimer) and the photophysical properties of the complex. Strategic substitution on the 8-hydroxyquinoline ligand can, therefore, be used to tune these electronic properties. acs.org
Future Research Directions and Emerging Trends in Bismuth 8 Hydroxyquinoline Chemistry
Novel Synthetic Strategies for Tailored Bismuth-8-Hydroxyquinoline Structures
Future synthetic research will move beyond simple complex formation towards the rational design of intricate bismuth-8-hydroxyquinoline architectures with precisely controlled properties. The development of such strategies is crucial for creating compounds with enhanced efficacy and specificity for various applications. nih.govnih.gov
Key Emerging Strategies:
Multi-step and One-Pot Syntheses: Researchers are exploring multi-step synthetic pathways to create more complex derivatives. nih.govnih.gov This includes methods like reacting 8-hydroxyquinoline (B1678124) with other molecules to form an intermediate ligand before introducing bismuth, allowing for greater structural diversity. nih.gov One-pot synthesis, where multiple reactions occur in the same vessel, is also being investigated to improve efficiency and yield. nih.gov
Ligand Modification: A significant trend is the chemical modification of the 8-hydroxyquinoline scaffold itself. By adding or substituting functional groups on the quinoline (B57606) ring, chemists can fine-tune the electronic and steric properties of the ligand. mdpi.com This tailoring influences the geometry, stability, and reactivity of the resulting bismuth complex. nih.govmdpi.com For example, introducing different substituents can alter the biological activities of the final bismuth compound. mdpi.com
Control of Stoichiometry and Geometry: Advanced synthetic methods aim to control the precise ratio of metal to ligand, leading to the formation of complexes with desired geometries such as square planar or octahedral structures. scirp.orgscirp.org Techniques like hydrothermal, sonochemical, and microwave-assisted methods, already used for other bismuth-based materials, could be adapted for this purpose. nih.gov
"Green" Synthesis Approaches: Echoing a broader trend in chemistry, future research will likely focus on developing more environmentally friendly synthesis methods for bismuth-8-hydroxyquinoline compounds. This includes using eco-friendly catalysts and exploring biosynthesis routes which utilize microorganisms or plant extracts as bio-reducing and stabilizing agents. nih.gov
Integration into Hybrid Materials and Nanostructures
A major frontier in materials science is the incorporation of bismuth-8-hydroxyquinoline complexes into larger, functional systems like hybrid materials and nanostructures. This integration aims to combine the unique properties of the bismuth complex with the advantages of nanoscale materials or inorganic-organic frameworks.
The versatile coordination chemistry of bismuth allows it to be a building block for a wide range of materials, from simple coordination compounds to more complex cluster-based structures. acs.org The 8-hydroxyquinoline ligand, with its strong chelating ability, can act as a bridge or a surface functionalizing agent, facilitating the creation of these advanced materials.
Emerging Areas of Integration:
Bismuth-Organic Frameworks (BOFs): Similar to the well-established metal-organic frameworks (MOFs), there is potential for synthesizing bismuth-organic frameworks using 8-hydroxyquinoline derivatives as the organic linkers. nih.gov These materials could exhibit high porosity and surface area, making them promising candidates for catalysis, gas storage, and sensing applications. nih.gov
Functionalized Bismuth Nanoparticles: Research into bismuth-based nanoparticles is rapidly growing due to their applications in medicine and electronics. nih.govnih.govresearchgate.net Future work will likely involve capping or functionalizing bismuth nanoparticles (e.g., Bi2O3 or Bi2S3) with 8-hydroxyquinoline. nih.govchemmethod.com This surface modification could enhance the stability of the nanoparticles, improve their dispersibility, and introduce new functionalities, such as fluorescence or specific biological targeting.
Hybrid Perovskites and Layered Materials: Bismuth is being explored as a non-toxic alternative to lead in perovskite materials for optoelectronic applications. researchgate.net 8-hydroxyquinoline derivatives could be incorporated as the organic component in hybrid bismuth-halide perovskites or layered materials, potentially tuning their electronic and optical properties for use in solar cells, LEDs, and photodetectors. researchgate.netresearchgate.netnih.gov The combination of the robust inorganic bismuth-halide framework with the tunable organic quinoline component is a promising strategy for designing next-generation optical materials. nih.gov
Advanced Spectroscopic Techniques for in situ Analysis
To fully understand and optimize the behavior of bismuth-8-hydroxyquinoline complexes, researchers are turning to advanced spectroscopic techniques that can probe their structure and dynamics in real-time (in situ). These methods provide crucial insights that are unattainable with traditional bulk characterization.
Detailed spectroscopic studies of bismuth-based coordination complexes are still relatively limited, presenting a significant opportunity for future research. nih.gov Such studies are essential for correlating the structure of these complexes with their function, whether in a chemical reaction or a biological system.
Key Spectroscopic Approaches:
| Spectroscopic Technique | Information Provided | Future Application for Bi-8-HQ |
| NMR Spectroscopy | Provides detailed information on molecular structure, connectivity, and dynamics in solution. nih.gov | Used to confirm the structure of new complexes and study ligand exchange and complex formation kinetics in solution. nih.gov |
| Mass Spectrometry (MS) | Determines the precise mass-to-charge ratio, allowing for identification and structural characterization of complexes. | High-resolution MS can confirm the elemental composition and stoichiometry of novel bismuth-8-hydroxyquinoline compounds. |
| FTIR and Raman Spectroscopy | Probes the vibrational modes of molecules, giving information about chemical bonds and functional groups. scirp.orgscirp.org | Can be used in situ to monitor the coordination of the 8-hydroxyquinoline ligand to the bismuth center by observing shifts in vibrational frequencies. scirp.org |
| UV-Vis and Photoluminescence Spectroscopy | Investigates the electronic transitions within the molecule, providing data on absorption and emission properties. nih.govchemrxiv.org | Crucial for studying the photophysical properties of these complexes for applications in OLEDs and fluorescent sensors. nih.govchemrxiv.org Time-resolved techniques can probe the dynamics of excited states. |
| X-ray Absorption Spectroscopy (XAS) | Provides information on the local coordination environment (bond distances, coordination number) of the bismuth atom. | Essential for determining the precise geometry around the bismuth center in both crystalline and amorphous or solution states. |
| Electron Paramagnetic Resonance (EPR) | Used to study complexes with unpaired electrons (paramagnetic species). acs.org | Applicable for investigating bismuth(II) complexes or radical species involved in redox chemistry. acs.org |
Deeper Computational Modeling of Complex Interactions and Excited States
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the properties of new molecules. mdpi.commdpi.com In the context of bismuth-8-hydroxyquinoline chemistry, computational modeling is evolving to tackle more complex phenomena, guiding experimental efforts and accelerating the discovery of new functional compounds. mit.edu
DFT calculations are already used to determine stable geometries, electronic structures, and vibrational properties of bismuth complexes, often showing good agreement with experimental data. mdpi.commdpi.com Future research will build upon this foundation to explore more intricate interactions and dynamic processes.
Advanced Computational Frontiers:
Modeling Complex Environments: Future models will increasingly focus on simulating the behavior of bismuth-8-hydroxyquinoline complexes in realistic environments, such as in solution or at the interface with a biological molecule or a material surface. This allows for a more accurate prediction of their real-world behavior.
Predicting Excited State Properties: For applications in optoelectronics, understanding the behavior of molecules in their electronic excited states is critical. Time-Dependent Density Functional Theory (TD-DFT) is a key computational method used to predict absorption and emission spectra, as well as to understand the nature of the electronic transitions involved (e.g., ligand-centered or charge-transfer states). rsc.orgnih.govresearchgate.net These calculations can guide the design of new molecules with tailored photophysical properties. chemrxiv.org
Structure-Activity Relationship (SAR) Analysis: Computational methods are pivotal in establishing relationships between the structure of a molecule and its activity. mdpi.com By calculating quantum chemical parameters like the energy gap between the HOMO and LUMO, chemical hardness, and electrophilicity, researchers can predict the reactivity and stability of new derivatives, streamlining the design of compounds with enhanced biological or chemical efficacy. nih.govresearchgate.net
Molecular Docking and Dynamics: To understand interactions with biological targets, molecular docking simulations are used to predict how a bismuth complex might bind to a protein's active site. mdpi.com Molecular dynamics simulations can then be used to study the stability of this binding over time, providing deeper insight into the mechanism of action.
Challenges and Opportunities in Expanding Non-Clinical Applications
While bismuth-8-hydroxyquinoline compounds hold significant promise, translating this potential into practical, non-clinical applications requires overcoming several challenges. Addressing these hurdles will open up new opportunities in fields ranging from materials science to environmental technology.
The inherent properties of bismuth, being a low-cost and relatively non-toxic heavy metal, make it an attractive component for new technologies. acs.orgnih.gov The 8-hydroxyquinoline moiety is also a well-established functional component in areas like organic electronics and chemical sensing. nih.govrroij.com
Key Challenges:
Solubility and Stability: A primary challenge for many bismuth compounds is their limited solubility and bioavailability in various environments, which can hinder their application. nih.gov Ensuring the long-term stability of these complexes against degradation from moisture, light, or heat is also critical, particularly for materials applications. researchgate.net
Cost-Effective and Scalable Synthesis: For widespread application, synthetic methods must be not only effective but also economically viable and scalable for large-scale production. marketreportanalytics.com
Environmental Regulations: As with any chemical, the production and use of bismuth-based compounds are subject to environmental regulations concerning heavy metals, which can increase production costs and necessitate cleaner manufacturing technologies. marketreportanalytics.com
Competition from a Substitute: In some applications, alternative materials may offer similar or superior performance, creating a competitive landscape that requires bismuth-8-hydroxyquinoline compounds to demonstrate clear advantages. marketreportanalytics.com
Emerging Opportunities:
| Application Area | Description |
| Catalysis | The unique electronic properties of bismuth complexes suggest their potential use as catalysts in organic synthesis. The 8-hydroxyquinoline ligand can be tailored to create specific active sites for promoting chemical reactions. |
| Organic Electronics (OLEDs) | 8-hydroxyquinoline derivatives are classic materials for Organic Light-Emitting Diodes (OLEDs). rroij.com Bismuth complexes could offer new phosphorescent emitters or electron transport materials, potentially leveraging bismuth's high spin-orbit coupling. acs.org |
| Fluorescent Chemosensors | The 8-hydroxyquinoline scaffold is a well-known fluorophore used in sensors for detecting metal ions. scirp.orgscirp.org Bismuth-8-hydroxyquinoline complexes themselves could be developed as selective sensors for other analytes. A tripodal receptor based on 8-hydroxyquinoline has already been designed for the selective sensing of bismuth(III) ions. researchgate.net |
| Antimicrobial Materials | Bismuth compounds are known for their broad antimicrobial properties. nih.govmdpi.com Bismuth-8-hydroxyquinoline could be incorporated into coatings, plastics, or textiles to create materials that resist the growth of bacteria and fungi, for use in public health applications. scirp.orgnih.gov |
| Environmental Remediation | The photocatalytic potential of bismuth-based materials for degrading pollutants is an active area of research. beilstein-journals.orgcitedrive.comresearchgate.net Bismuth-8-hydroxyquinoline integrated into nanostructures could serve as visible-light-active photocatalysts for water purification. Bismuth oxide nanoparticles have also shown efficacy in removing heavy metal ions from water. chemmethod.com |
Q & A
Q. What synthetic methodologies are applicable for preparing 8-hydroxyquinoline derivatives like 8-[(Dihydroxybismuthino)oxy]quinoline?
Synthesis of 8-hydroxyquinoline derivatives typically involves functionalization at the 8-position. For example, 8-amidoquinoline derivatives are synthesized by coupling 8-aminoquinoline with acyl chlorides or anhydrides under basic conditions . Adapting this for bismuth-containing derivatives may involve reacting 8-hydroxyquinoline with bismuth precursors (e.g., bismuth nitrate) in aqueous or alcoholic solvents. Metal coordination often requires pH control (e.g., alkaline conditions) to deprotonate the hydroxyl group and facilitate chelation . Purification methods include recrystallization or column chromatography, with structural confirmation via IR (C-O and Bi-O stretches) and NMR (quinoline proton shifts) .
Q. What spectroscopic techniques are critical for characterizing metal complexes of 8-hydroxyquinoline derivatives?
Key techniques include:
- IR Spectroscopy : Identifies metal-ligand bonds (e.g., Bi-O at ~500–600 cm⁻¹) and hydroxyl group deprotonation .
- NMR : Proton NMR detects shifts in quinoline protons upon metal coordination (e.g., downfield shifts for protons near the binding site) .
- UV-Vis : Monitors π→π* transitions in the quinoline ring (250–350 nm) and charge-transfer bands indicative of metal-ligand interactions .
- Mass Spectrometry : Confirms molecular ion peaks and fragmentation patterns (e.g., [M+H]⁺ for the bismuth complex) .
Advanced Research Questions
Q. How can computational tools like the PASS program optimize the bioactivity of 8-hydroxyquinoline derivatives?
The PASS (Prediction of Activity Spectra for Substances) program predicts biological activities based on structural motifs. For 8-hydroxyquinoline derivatives, inputting the bismuth complex’s SMILES string can forecast antifungal or antibacterial potential. For example, derivatives with electron-withdrawing groups (e.g., halogens) show enhanced antimicrobial activity due to increased lipophilicity . Molecular docking studies (e.g., using AutoDock Vina) can further refine binding affinity predictions to targets like fungal CYP51 or bacterial topoisomerases .
Q. How should researchers resolve contradictions in reported biological efficacy of 8-hydroxyquinoline derivatives?
Discrepancies often arise from variations in:
- Experimental Design : Differences in microbial strains, inoculum size, or culture media (e.g., Sabouraud dextrose vs. Mueller-Hinton agar) .
- Compound Solubility : Poor aqueous solubility may understate activity; use DMSO carriers with concentrations ≤1% to avoid cytotoxicity .
- Metal Coordination Stability : Bismuth complexes may dissociate in acidic environments, reducing efficacy. Validate stability via pH-dependent UV-Vis or ICP-MS .
Q. What strategies improve the selectivity of 8-hydroxyquinoline derivatives for targeted therapeutic applications?
- Structural Modification : Introduce substituents at the 2- or 5-positions to enhance target specificity. For example, fluorination increases blood-brain barrier penetration for neurodegenerative applications .
- Chelation Tuning : Adjust metal stoichiometry (e.g., 1:1 vs. 2:1 ligand-to-metal ratios) to modulate redox activity and reduce off-target effects .
- Hybrid Molecules : Conjugate with known pharmacophores (e.g., sulfonamides for antifungals) via click chemistry to synergize mechanisms .
Methodological Considerations
Q. What are best practices for evaluating the antioxidant capacity of 8-hydroxyquinoline-bismuth complexes?
Use assays like:
- DPPH Radical Scavenging : Measure absorbance decay at 517 nm; IC₅₀ values <50 µg/mL indicate high activity .
- FRAP (Ferric Reducing Antioxidant Power) : Compare Fe³+→Fe²+ reduction kinetics against ascorbic acid standards .
- Cellular Models : Validate in vitro results with cell-based assays (e.g., ROS inhibition in RAW 264.7 macrophages) .
Q. How can researchers mitigate toxicity concerns in preclinical studies of 8-hydroxyquinoline derivatives?
- Cytotoxicity Screening : Use MTT assays on HEK-293 or HepG2 cells to establish selectivity indices (IC₅₀ for pathogens vs. mammalian cells) .
- Genotoxicity Tests : Perform Ames tests for mutagenicity and comet assays for DNA damage .
- Metabolic Profiling : Identify detoxification pathways (e.g., glucuronidation) via LC-MS/MS analysis of hepatic microsome incubations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
